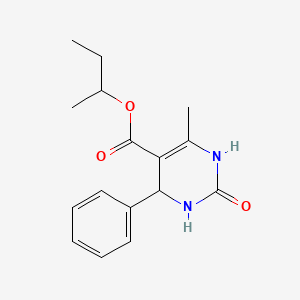

Butan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Butan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tetrahydropyrimidine ring, which is a common motif in many biologically active molecules.

Properties

IUPAC Name |

butan-2-yl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-4-10(2)21-15(19)13-11(3)17-16(20)18-14(13)12-8-6-5-7-9-12/h5-10,14H,4H2,1-3H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGLCHCHFLVQQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Butan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This reaction involves the acid-catalyzed, three-component condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions typically include the use of ethanol as a solvent and p-toluenesulfonic acid as a catalyst . The product can be obtained in good yields through this method.

Chemical Reactions Analysis

Butan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to butan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine derivatives exhibit promising antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.07 mg/ml to 0.13 mg/ml . This suggests that such compounds could be developed into novel antibacterial agents to combat multi-drug resistant pathogens.

Antiparasitic Activity

In addition to antibacterial effects, these compounds have demonstrated anthelmintic activity against parasitic worms like Pheretima posthuma and Ascaridia galli. Studies report significant efficacy in reducing the viability of these parasites at varying concentrations, indicating their potential for treating parasitic infections .

Synthetic Pathways

The synthesis of butan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine derivatives typically involves multi-step reactions including the Biginelli reaction—a well-known method for synthesizing pyrimidine derivatives . This reaction combines aldehydes, active methylene compounds, and urea under acidic conditions to yield highly functionalized heterocycles.

Structural Characterization

Crystallographic studies have provided insights into the molecular structure of these compounds. The geometry often reveals planar configurations with significant intermolecular hydrogen bonding interactions that can influence biological activity . Such structural information is critical for understanding the relationship between structure and function in drug design.

Case Study: Antimicrobial Efficacy

A study focusing on a series of synthesized pyrimidine derivatives including butan-2-yl 6-methyl derivatives showed that several compounds exhibited superior antimicrobial activity compared to standard antibiotics like ceftriaxone. The research highlighted the potential for these derivatives to serve as lead compounds in developing new antibiotics .

| Compound | MIC (mg/ml) against E. coli | MIC (mg/ml) against S. aureus |

|---|---|---|

| Compound A | 0.08 | 0.015 |

| Compound B | 0.07 | 0.02 |

| Butan-2-yl derivative | 0.10 | 0.03 |

Case Study: Antiparasitic Activity

Another study evaluated the anthelmintic properties of several pyrimidine derivatives against A. galli. Compounds similar to butan-2-yl derivatives demonstrated effective paralysis and mortality rates in treated specimens compared to control groups .

| Compound | Time of Death (min) at 10 mg/ml | Time of Death (min) at 20 mg/ml |

|---|---|---|

| Control | 120 | N/A |

| Compound A | 60 | 30 |

| Compound B | 50 | 25 |

Mechanism of Action

The mechanism of action of Butan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the inhibition of enzyme activity, resulting in the disruption of metabolic pathways and ultimately leading to cell death .

Comparison with Similar Compounds

Similar compounds include other dihydropyrimidinones such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Compared to these compounds, Butan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate may exhibit unique biological activities due to the presence of the butan-2-yl group, which can influence its pharmacokinetic and pharmacodynamic properties .

Biological Activity

Butan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.31 g/mol. The compound features a tetrahydropyrimidine ring substituted with various functional groups that contribute to its biological activity.

1. Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit antiviral properties. For instance, studies on related compounds have shown inhibitory effects against HIV integrase (IN), which is crucial for viral replication. Compounds similar to Butan-2-yl 6-methyl-2-oxo-4-phenyl have demonstrated IC50 values in the low micromolar range against IN, suggesting potential for further development as antiviral agents .

2. Anticancer Properties

Tetrahydropyrimidine derivatives have been explored for their anticancer activities. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt .

3. Antimicrobial Activity

Certain derivatives of this compound class have exhibited antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: HIV Integrase Inhibition

A study synthesized N-(4-fluorophenyl)-6-methyl derivatives and evaluated their activity against HIV integrase. The most active compound showed an IC50 value of 0.65 µM in vitro, indicating significant potential for therapeutic application in HIV treatment .

Case Study 2: Anticancer Activity

In a series of experiments evaluating the cytotoxicity of tetrahydropyrimidine derivatives on human cancer cell lines (e.g., HeLa and MCF7), several compounds demonstrated selective cytotoxicity with IC50 values ranging from 10 to 30 µM. These compounds were found to induce apoptosis through caspase activation and reactive oxygen species (ROS) generation .

The biological activities of Butan-2-yl 6-methyl-2-oxo-4-phenyl can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may act as enzyme inhibitors, particularly targeting viral enzymes like integrase.

- Apoptosis Induction : They can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Membrane Disruption : Antimicrobial activity may arise from the ability to disrupt bacterial membranes or interfere with cell wall synthesis.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Butan-2-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a modified Biginelli reaction. A typical protocol involves condensing benzaldehyde, ethyl acetoacetate, and urea in the presence of a Lewis acid catalyst (e.g., ammonium acetate) under reflux in ethanol. The butan-2-yl ester group is introduced via transesterification or by using butan-2-ol as the solvent during cyclization. Optimization involves:

- Catalyst screening : Compare yields using ZnCl₂, HCl, or ionic liquids .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance regioselectivity, while ethanol improves cost-effectiveness .

- Temperature control : Reflux at 80–100°C minimizes side products like open-chain intermediates .

- Data Table :

| Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| NH₄OAc | Ethanol | 65 | 98.5% |

| ZnCl₂ | DMF | 72 | 97.8% |

Q. How can the stereochemistry and regioselectivity of this tetrahydropyrimidine derivative be confirmed?

- Methodology :

- X-ray crystallography : Resolve the 3D structure to confirm the configuration of the tetrahydropyrimidine ring and ester orientation. Single-crystal studies on analogous compounds reveal chair conformations with axial phenyl groups .

- NMR spectroscopy : Use - and -NMR to identify coupling patterns (e.g., diastereotopic protons at C3/C4) and confirm regioselectivity .

- Advanced Tip : Computational modeling (DFT) can predict regioselectivity trends for substituent variations .

Q. What standard assays are used to evaluate the compound's in vitro biological activity?

- Methodology :

- Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to controls like ciprofloxacin .

- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or fluorometric assays, using celecoxib as a reference .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) influence bioactivity?

- Methodology :

- Synthesize derivatives with substituents (e.g., -NO₂, -OCH₃) at the para-position of the phenyl ring.

- Assess SAR using:

- Molecular docking : Predict binding affinity to targets like DHFR (dihydrofolate reductase) .

- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7) via MTT assays. Correlate IC₅₀ values with substituent Hammett constants .

- Data Contradiction : Methoxy groups may enhance antimicrobial activity but reduce solubility, complicating bioavailability .

Q. What mechanistic insights explain discrepancies in reaction yields under varying catalytic conditions?

- Methodology :

- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., imine formation vs. cyclization).

- Side-product analysis : Isolate byproducts (e.g., β-keto ester intermediates) using column chromatography and characterize via MS/MS .

- Key Finding : ZnCl₂ accelerates cyclization but may promote ester hydrolysis at high temperatures .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

- Methodology :

- Solvent-free synthesis : Use mechanochemical grinding of reactants with a catalyst (e.g., montmorillonite K10) .

- Recyclable catalysts : Employ magnetic Fe₃O₄ nanoparticles functionalized with acidic ionic liquids .

- Data Table :

| Method | Yield (%) | E-Factor |

|---|---|---|

| Traditional reflux | 65 | 8.2 |

| Solvent-free | 58 | 2.1 |

Troubleshooting & Data Analysis

Q. How to resolve low purity in final products?

- Steps :

Purification : Use gradient flash chromatography (hexane:EtOAc) or recrystallization from ethanol/water .

HPLC method : Develop a reverse-phase method (C18 column, acetonitrile:H₂O = 70:30) to isolate isomers .

Q. What analytical techniques differentiate between keto-enol tautomers in this compound?

- Methodology :

- IR spectroscopy : Identify enol C=O stretches (~1650 cm⁻¹) vs. keto forms (~1720 cm⁻¹) .

- Dynamic NMR : Observe temperature-dependent tautomerization shifts in DMSO-d₆ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.